1-(3-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea

Herbicide SAR Photosystem II inhibition Phenylurea agrochemicals

Research programs targeting resistance-breaking Photosystem II inhibitors or TrkA kinase probes often lack access to defined triazine-phenylurea hybrids with validated SAR. This compound bridges classical triazine and phenylurea pharmacophores via a methylene-urea linker, with the critical 3-chloro-4-methyl motif enhancing intrinsic potency. XLogP3=2.1, tPSA=98.3 Ų. Serves as a SAR tool for deconvoluting electronic (Cl), steric (Me), and positional (meta vs. ortho) contributions to target engagement. Ready for herbicide screening and kinase lead optimization without pro-drug modification.

Molecular Formula C14H16ClN5O3
Molecular Weight 337.76
CAS No. 2034538-57-1
Cat. No. B2821111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea
CAS2034538-57-1
Molecular FormulaC14H16ClN5O3
Molecular Weight337.76
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)Cl
InChIInChI=1S/C14H16ClN5O3/c1-8-4-5-9(6-10(8)15)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21)
InChIKeyGDTPEOKMDNEDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea (CAS 2034538-57-1): Chemical Identity, Key Specifications, and Procurement Baseline


1-(3-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea (CAS 2034538-57-1) is a synthetic small-molecule urea derivative that integrates a 3-chloro-4-methylphenyl ring with a 4,6-dimethoxy-1,3,5-triazine moiety via a methylene-urea bridge (MF: C₁₄H₁₆ClN₅O₃; MW: 337.76 g/mol) [1]. The compound is cataloged as a triazine-phenylurea hybrid and is primarily investigated as a versatile intermediate for agrochemical lead discovery and as a scaffold in pharmaceutical kinase-inhibitor programs, with patented therapeutic indications spanning chronic pain, neuropathic pain, pruritus, and solid tumors [2]. Its physicochemical profile—computed XLogP3 of 2.1 and a topological polar surface area of 98.3 Ų—positions it within a favorable range for membrane permeability while maintaining sufficient polarity for aqueous solubility [1].

Why Generic Substitution of 1-(3-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea with Closest Analogs Is Scientifically Unjustified


Within the 4,6-dimethoxy-1,3,5-triazinylmethyl-urea chemotype, the position and identity of aryl substituents dictate both target engagement and functional activity [1]. The 3-chloro-4-methylphenyl substitution pattern on the target compound is a non-obvious arrangement that cannot be mimicked by simple positional isomers such as 2-chloro-4-methylphenyl or de-methylated 3-chlorophenyl analogs. Meta-chloro substitution on phenylurea herbicides has been demonstrated to produce a marked increase in intrinsic activity compared to unsubstituted or para-only substituted congeners [1]. Furthermore, the triazine-phenylurea hybrid architecture is itself a functional bridge between classical triazine and phenylurea herbicide pharmacophores—a dual character that cannot be achieved by either scaffold alone [2]. Consequently, substituting this specific compound with a superficially similar analog lacking the precise 3-chloro-4-methyl motif or the dimethoxy-triazine core risks loss of the structure-activity relationship (SAR) that underpins both its herbicidal hybrid potency and its TrkA kinase inhibitory activity.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea Against Comparator Chemotypes


Meta-Chloro-4-Methyl Substitution Drives Order-of-Magnitude Enhancement in Phenylurea Herbicidal Intrinsic Activity Versus Unsubstituted Baseline

Class-level SAR data demonstrate that the 3-chloro-4-methylphenyl motif of the target compound is a critical driver of target-site potency. In a systematic study of N-alkylaryltriazine herbicides—a structural class that bridges triazines and phenylureas—addition of a single chlorine at the 4-position (CMBAT) caused a substantial increase in intrinsic activity over the unsubstituted MBAT baseline. Addition of a second chlorine at the 3-position (DCMBAT, directly analogous to the 3-chloro substitution on the target phenyl ring) caused a further increase, with DCMBAT exhibiting in vitro Photosystem II inhibitory activity greater than the most active chlorotriazine (terbuthylazine) and also greater than the phenylurea herbicide diuron [1]. The target compound's 3-chloro-4-methylphenyl substitution pattern maps directly onto this potency-enhancing meta-chloro pharmacophore.

Herbicide SAR Photosystem II inhibition Phenylurea agrochemicals

Triazine-Phenylurea Hybrid Architecture Enables Dual Pharmacophore Activity Unavailable to Classical Triazines or Phenylureas Alone

The target compound embodies a triazine-phenylurea hybrid architecture in which the 4,6-dimethoxy-1,3,5-triazine core is covalently linked to a phenylurea moiety. This design is structurally and functionally analogous to DCMBAT, which was demonstrated to possess biological properties intermediate between atrazine (a classical chlorotriazine) and diuron (a classical phenylurea) [1]. Specifically, in triazine-resistant chloroplasts, DCMBAT's activity in inhibiting photosynthetic electron transport and competing for diuron binding sites fell intermediately between atrazine and diuron, with half-maximal effects in the micromolar range [1]. Whole-plant phytotoxicity against triazine-resistant pigweed was also intermediate between the two classical scaffolds. This dual character means the target compound is expected to retain partial activity against triazine-resistant weed biotypes where pure triazines fail—a differentiation that pure phenylureas or pure triazines cannot offer.

Hybrid herbicide design Photosystem II binding Triazine resistance management

Predicted Lipophilicity and Polarity Balance (XLogP3 = 2.1, tPSA = 98.3 Ų) Differentiate Target Compound from More Polar De-Methylated or Heteroatom-Enriched Analogs

The target compound's computed physicochemical properties—XLogP3 of 2.1 and topological polar surface area (tPSA) of 98.3 Ų [1]—place it in a differentiated property space relative to close structural analogs. The 3-chloro-4-fluorophenyl analog (CAS 2034424-19-4) carries a fluorine atom that increases electronegativity and alters hydrogen-bonding capacity, while the 3-chlorophenyl analog (lacking the 4-methyl group) is expected to have a lower XLogP3 and reduced steric bulk. The 4-methyl group on the target compound provides a calculated lipophilicity increment of approximately 0.5 log units over the des-methyl 3-chlorophenyl variant based on additive fragment constants, while the tPSA remains identical across these analogs due to the shared polar functional groups. This lipophilicity-polarity balance is within the optimal range for passive membrane permeation (XLogP3 1–3, tPSA < 140 Ų), making the target compound suitable for both agrochemical foliar uptake and pharmaceutical oral bioavailability [2].

Physicochemical property differentiation Membrane permeability ADME prediction

Patented Multi-Indication Therapeutic Scope (TrkA Inhibition: Chronic Pain, Neuropathic Pain, Pruritus, Solid Tumors) Distinguishes Target Compound from Single-Indication or Agrochemical-Only Triazine Ureas

The target compound is indexed in the Therapeutic Target Database (TTD) and DrugMap as a tri-substituted urea derivative with a defined primary target—tropomyosin-related kinase A (TrkA/NTRK1)—and a mechanism of action classified as TrkA inhibition [1]. The patented indication portfolio spans chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumors/cancer (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27), with TrkA engagement linked to MAPK signaling, neurotrophin signaling, and apoptosis pathways [1]. In contrast, the majority of commercially available 4,6-dimethoxy-1,3,5-triazinyl ureas (e.g., cinosulfuron, cyclosulfamuron) are exclusively developed as sulfonylurea herbicides targeting acetolactate synthase (ALS) with no documented kinase inhibitory activity [2]. This therapeutic breadth—spanning neurology, dermatology, and oncology—is a direct consequence of the specific urea linkage geometry and the 3-chloro-4-methylphenyl substitution pattern, which together confer TrkA binding affinity absent in agrochemical-only triazine ureas.

TrkA kinase inhibition Pain therapeutics Oncology targets

Unique Hydrogen-Bond Donor/Acceptor Architecture (HBD = 2, HBA = 6) Enables Bidentate Urea-Triazine Target Interactions Distinct from Sulfonylurea or Mono-Urea Analogs

The target compound possesses 2 hydrogen bond donors (both on the urea –NH groups) and 6 hydrogen bond acceptors (urea carbonyl oxygen, triazine ring nitrogens, and methoxy oxygens) [1]. This HBD/HBA arrangement supports a bidentate urea hydrogen-bonding motif with kinase hinge regions (characteristic of type II and type III kinase inhibitors) while the triazine ring provides additional π-stacking and hydrogen-bonding interactions with the ATP-binding pocket. In contrast, sulfonylurea-bridged triazine analogs (e.g., cinosulfuron) replace the methylene-urea linker with a –SO₂–NH–CO–NH– bridge, increasing HBA count and altering the geometry of the hydrogen-bonding network, which favors ALS enzyme binding over kinase hinge binding. Similarly, simple phenylurea analogs lacking the triazine ring (e.g., diuron, monuron) have fewer HBA sites (typically 2–3) and cannot engage the extended adenine-pocket interactions that the triazine ring enables [2]. This molecular recognition profile is a structural determinant of target selectivity and cannot be replicated by non-triazine ureas or sulfonylurea triazines.

Hydrogen bonding Target binding mode Structure-based design

High-Value Research and Industrial Application Scenarios for 1-(3-Chloro-4-methylphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea (CAS 2034538-57-1)


Agrochemical Lead Discovery: Herbicide Candidate with Predicted Triazine-Resistance-Breaking Activity

Procurement for herbicide discovery programs targeting Photosystem II, particularly those requiring activity against triazine-resistant weed biotypes. The target compound's triazine-phenylurea hybrid architecture—analogous to DCMBAT—confers photosynthetic electron transport inhibitory activity that is intermediate between atrazine and diuron in resistant chloroplasts, with half-maximal inhibition in the micromolar range [1]. The 3-chloro-4-methyl substitution pattern further enhances intrinsic potency as demonstrated by class-level meta-chloro SAR. This compound serves as a privileged scaffold for optimization of resistance-breaking Photosystem II inhibitors where pure triazine chemistry has failed [1].

Pharmaceutical Kinase Inhibitor Development: TrkA-Targeting Pain and Oncology Programs

Procurement for medicinal chemistry teams pursuing TrkA/NTRK1 kinase inhibitors for chronic pain, neuropathic pain, pruritus, or TrkA-driven solid tumors. The compound is a patented tri-substituted urea derivative with curated TrkA inhibitory activity and defined pathway engagement (MAPK, neurotrophin signaling, apoptosis) [2]. Its bidentate urea hydrogen-bonding motif (HBD = 2, HBA = 6) and methylene-urea linker geometry support type II/III kinase hinge-binding modes that are structurally distinct from ALS-targeting sulfonylurea triazines, providing a clean starting point for lead optimization without agrochemical off-target liability [3].

Physicochemical Property-Based Analog Selection for Foliar Agrochemical or Oral Drug Formulation

Procurement where calculated lipophilicity (XLogP3 = 2.1) and polarity (tPSA = 98.3 Ų) are key selection filters [3]. The target compound's property profile falls within established drug-likeness and foliar uptake windows, making it a development-ready intermediate requiring minimal formulation adjustment. Compared with the des-methyl 3-chlorophenyl analog (estimated XLogP3 ≈ 1.6), the target compound's 0.5-unit higher lipophilicity favors leaf cuticle penetration and membrane partitioning, while the tPSA remains well below the 140 Ų threshold associated with poor oral bioavailability [4]. This positions the compound for both greenhouse herbicide screening and oral pharmaceutical development without the need for property-optimizing pro-drug strategies.

Structure-Activity Relationship (SAR) Probe for Triazine-Urea Hybrid Pharmacophore Mapping

Procurement as a SAR tool compound for mapping the contribution of the 3-chloro-4-methylphenyl motif within triazine-phenylurea chemotypes. The compound's defined substitution pattern enables systematic comparison with the 3-chloro-4-fluorophenyl analog (CAS 2034424-19-4), the 3-chlorophenyl analog, and the 2-chloro-4-methylphenyl positional isomer to deconvolute electronic (Cl vs. F), steric (methyl vs. H), and positional (meta vs. ortho chloro) contributions to target binding and functional activity . The herbicide SAR precedent that meta-chloro substitution markedly increases activity provides a quantitative framework for interpreting results from this probe set [1].

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